
(2-((Tributylstannyl)methoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Tributylstannyl)methoxy)phenyl)methanamine: is an aromatic amine compound with the IUPAC name [2-(tributylstannylmethoxy)phenyl]methanamine . This compound features a phenyl ring substituted with a methoxy group and a tributylstannyl group, making it a unique organotin compound. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Tributylstannyl)methoxy)phenyl)methanamine typically involves the reaction of a phenylmethanamine derivative with a tributylstannyl reagent. One common method involves the use of SnAP (Stannyl Amino Phenyl) reagents, which provide a one-step route to the desired product. The reaction conditions are generally mild, and various aldehyde substrates can be used .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (2-((Tributylstannyl)methoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with halides or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in Stille coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and electrophiles under mild conditions.
Oxidation and Reduction Reactions: Reagents such as lithium aluminium hydride for reduction and various oxidizing agents for oxidation.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Various substituted phenylmethanamine derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or reduced derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: (2-((Tributylstannyl)methoxy)phenyl)methanamine is used in the synthesis of N-heterocycles through SnAP reagents. These reactions are valuable in the formation of complex organic molecules .
Biology and Medicine: The compound’s unique structure allows it to be used in the development of novel pharmaceuticals and biologically active molecules. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its role in coupling reactions makes it a key component in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (2-((Tributylstannyl)methoxy)phenyl)methanamine involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The tributylstannyl group acts as a nucleophile, facilitating reactions with electrophiles and enabling the formation of complex organic structures .
Comparison with Similar Compounds
(Tributylstannyl)methanol: Another organotin compound with similar reactivity but different functional groups.
2-Methoxyphenylmethanamine: Lacks the tributylstannyl group, resulting in different reactivity and applications.
Tributyltin hydride: Used in reduction reactions but lacks the methoxy and phenyl groups.
Uniqueness: (2-((Tributylstannyl)methoxy)phenyl)methanamine is unique due to the presence of both the methoxy and tributylstannyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C20H37NOSn |
|---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
[2-(tributylstannylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H10NO.3C4H9.Sn/c1-10-8-5-3-2-4-7(8)6-9;3*1-3-4-2;/h2-5H,1,6,9H2;3*1,3-4H2,2H3; |
InChI Key |
KEZZUDLZTZKAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=CC=CC=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

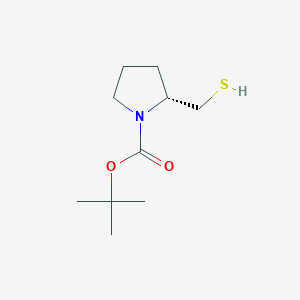
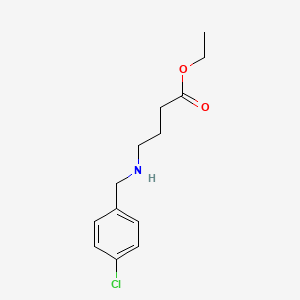
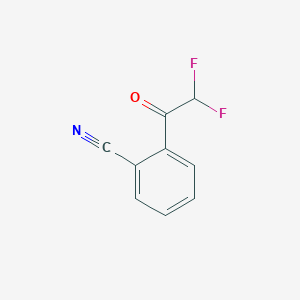
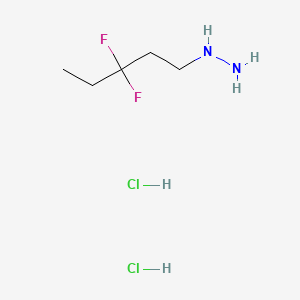
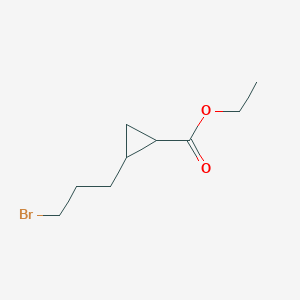
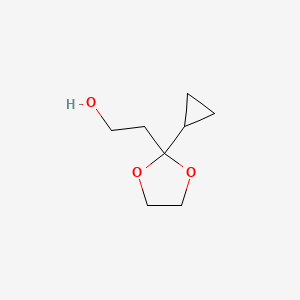
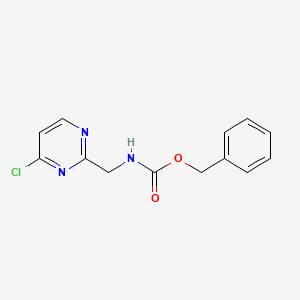

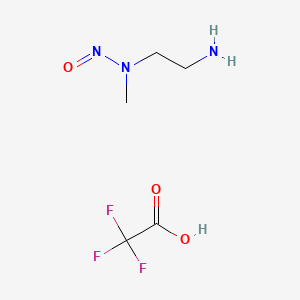
![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)

